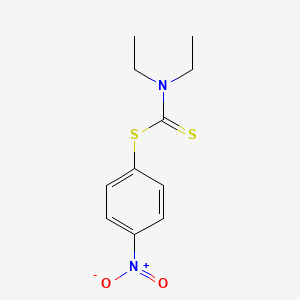
4-nitrophenyl diethyldithiocarbamate
描述
4-nitrophenyl diethyldithiocarbamate is a useful research compound. Its molecular formula is C11H14N2O2S2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.04967004 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
4-Nitrophenyl diethyldithiocarbamate (4-NPD) is a derivative of dithiocarbamates (DTCs), which are known for their multi-faceted effects that rely mainly on metal binding abilities and a high reactivity with thiol groups . DTCs have been used in various applications, including as medications to treat alcohol misuse disorder . The primary targets of DTCs are human and microbial enzymes that contain thiol groups .
Mode of Action
The mode of action of 4-NPD, like other DTCs, is primarily based on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes . This interaction with its targets leads to various changes, including the inhibition of certain enzymes and the alteration of biochemical pathways .
Biochemical Pathways
DTCs, including 4-NPD, affect various biochemical pathways. For instance, they have been shown to inhibit the enzyme aldehyde dehydrogenase . They also play a role in the oxidation process of glutathione, increasing the concentration of oxyhemoglobin . Furthermore, DTCs have been found to inhibit the nephrotoxicity induced by cisplatin in mice and affect the organ distribution and excretion of cadmium .
Pharmacokinetics
Sodium diethyldithiocarbamate trihydrate (sddct), a related compound, has been reported to be safe in experimental animals after intraperitoneal administration . The toxicity of SDDCT in rats was reported after i.p. administration of 1500mg/kg . More research is needed to fully understand the ADME properties of 4-NPD and their impact on bioavailability.
Result of Action
The result of the action of 4-NPD is multifaceted due to its interaction with various targets and pathways. For instance, it has been found to inhibit the enzyme aldehyde dehydrogenase, which can lead to changes in neurotransmitter levels . Additionally, it has been shown to have an effect on the oxidation process of glutathione, which can influence oxidative stress within cells .
Action Environment
The action, efficacy, and stability of 4-NPD can be influenced by various environmental factors. For instance, the presence of metals can affect the chelating ability of 4-NPD . Additionally, the presence of thiol groups in the environment can influence its reactivity . More research is needed to fully understand how different environmental factors influence the action of 4-NPD.
生化分析
Biochemical Properties
4-Nitrophenyl diethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. Dithiocarbamates (DTCs), the parent compounds of this compound, are known for their strong metal binding capacity, acting as enzyme inhibitors . They inhibit catalytic and regulatory thiol groups of cytoplasm constituents . The 4-nitrophenol group can be a product of the enzymatic cleavage of several synthetic substrates .
Cellular Effects
The cellular effects of this compound are partially attributable to the initial redox cellular state . Sodium diethyldithiocarbamate (DETC), the main metabolite of disulfiram, has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. DTCs have a high affinity for SH group-containing proteins, which underlies their wide range of effects . The 4-nitrophenol group has been reported to be involved in various reactions, such as the catalytic reduction of 4-nitrophenol by nanostructured materials .
Temporal Effects in Laboratory Settings
Studies on sodium diethyldithiocarbamate, a related compound, have shown that it can cause changes in intracellular glutathione (GSH), protein oxidation, lipid peroxidation, antioxidant enzymatic defense, and apoptosis .
Dosage Effects in Animal Models
Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can have toxic effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Dithiocarbamates are known to be involved in various metabolic processes. For instance, they are known to display low acute and chronic toxicities in humans and experimental animals due to their extreme reactivity mainly related to their metal-chelating ability .
Transport and Distribution
Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can be transported and distributed within cells .
Subcellular Localization
Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can have effects on its activity or function .
属性
IUPAC Name |
(4-nitrophenyl) N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-12(4-2)11(16)17-10-7-5-9(6-8-10)13(14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKDUZETPAMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


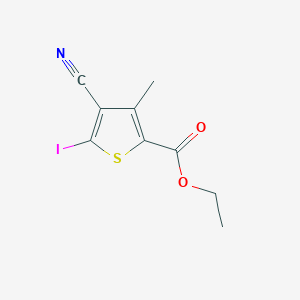
![[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate](/img/structure/B6141326.png)
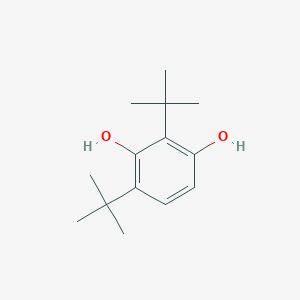
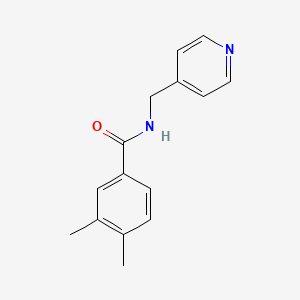
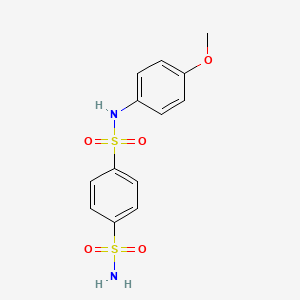
![[1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6141365.png)
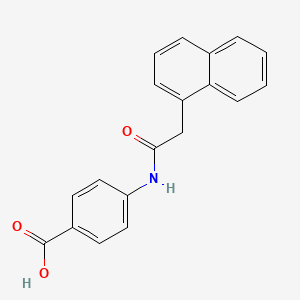
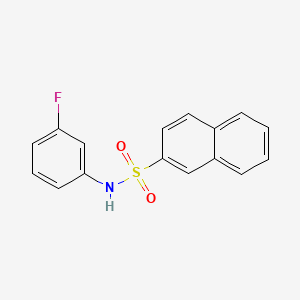
![ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
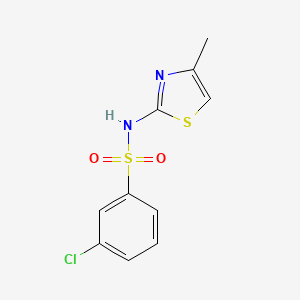
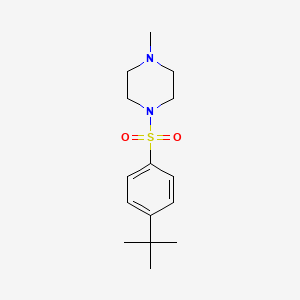
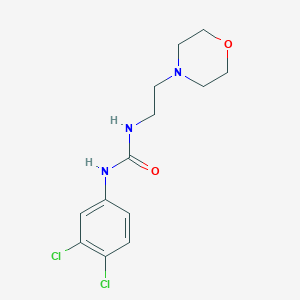
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B6141408.png)
